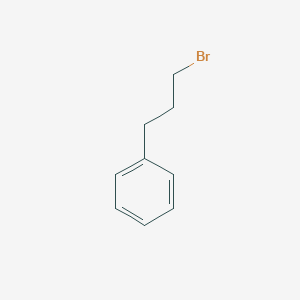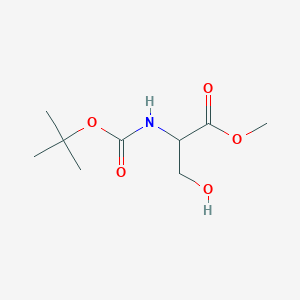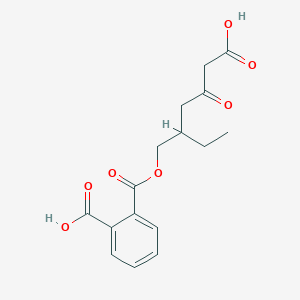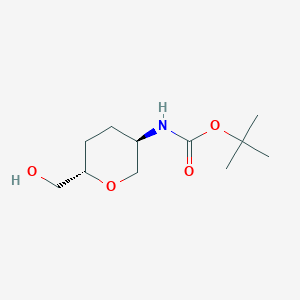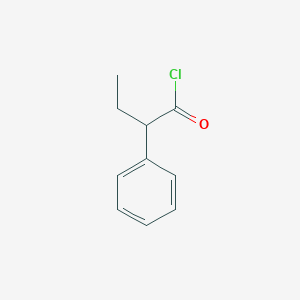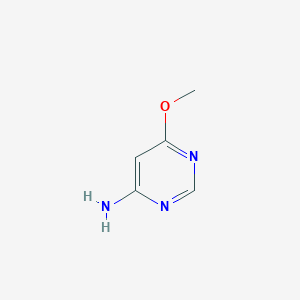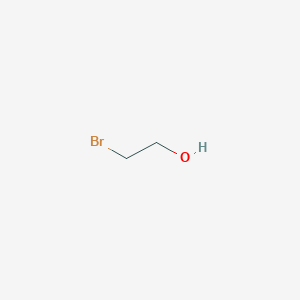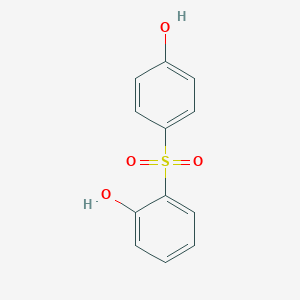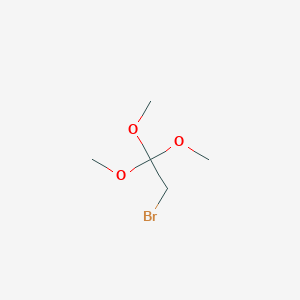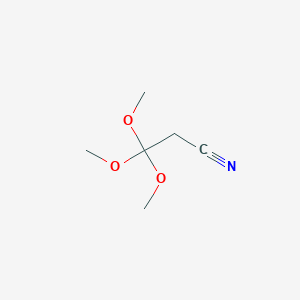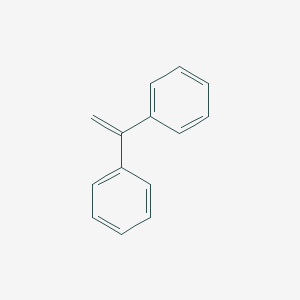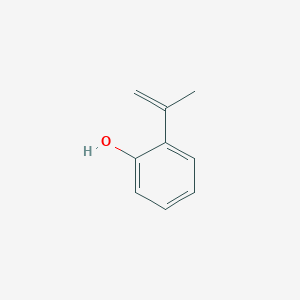
2-isopropenylphenol
Descripción general
Descripción
2-Hydroxy-alpha-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of alpha-methylstyrene, where a hydroxyl group is attached to the second carbon of the alpha-methylstyrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxy-alpha-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst like tungsten or molybdenum compounds to enhance the reaction rate and selectivity.
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-alpha-methylstyrene often involves the catalytic hydroxylation of alpha-methylstyrene. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-alpha-methylstyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alpha-methylstyrene or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 2-keto-alpha-methylstyrene or 2-carboxy-alpha-methylstyrene.
Reduction: Formation of alpha-methylstyrene.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-alpha-methylstyrene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Alpha-methylstyrene: The parent compound, lacking the hydroxyl group.
2-Keto-alpha-methylstyrene: An oxidized derivative with a ketone group.
2-Carboxy-alpha-methylstyrene: An oxidized derivative with a carboxyl group.
Uniqueness: 2-Hydroxy-alpha-methylstyrene is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties
Propiedades
IUPAC Name |
2-prop-1-en-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYBSRMWWRFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461513 | |
| Record name | 2-hydroxy-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10277-93-7 | |
| Record name | 2-hydroxy-alpha-methylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)
